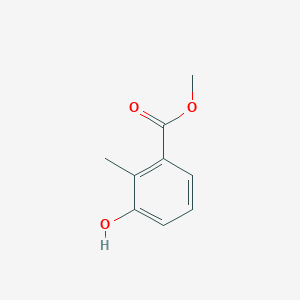

Methyl 3-hydroxy-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKJGYGIBLIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500143 | |

| Record name | Methyl 3-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-05-9 | |

| Record name | Methyl 3-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-hydroxy-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The document details methodologies for the synthesis of its precursor, 3-hydroxy-2-methylbenzoic acid, and its subsequent esterification. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate laboratory application.

Introduction

This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis primarily involves the preparation of 3-hydroxy-2-methylbenzoic acid, followed by an esterification reaction. This guide will explore the most common and effective pathways for its preparation.

Synthesis of 3-hydroxy-2-methylbenzoic Acid

The synthesis of the key precursor, 3-hydroxy-2-methylbenzoic acid, can be achieved through several routes. Two prominent methods are detailed below.

Pathway 1: From 3-Chloro-2-methylphenol

This pathway involves a multi-step process starting from 3-chloro-2-methylphenol, as described in US Patent 5,910,605.[1] The key steps are benzylation of the phenolic hydroxyl group, Grignard reaction, carboxylation, and subsequent debenzylation via hydrogenation.

Experimental Protocol:

-

Synthesis of 2-Benzyloxy-6-chlorotoluene: A mixture of 143 g (1.0 mol) of 3-chloro-2-methylphenol, 139 g (1.1 mol) of benzyl chloride, 276 g (2.0 mol) of potassium carbonate, and 680 g of methyl ethyl ketone (MEK) is heated under reflux with stirring. After 8 hours, a further 25 g (0.18 mol) of potassium carbonate are added, and the mixture is heated under reflux for an additional 8 hours. The reaction mixture is filtered, and the filter cake is washed with MEK. After distillation, 206 g of 2-benzyloxy-6-chlorotoluene are obtained.[1]

-

Synthesis of 3-Benzyloxy-2-methylbenzoic acid: This step involves a Grignard reaction of 2-benzyloxy-6-chlorotoluene with magnesium, followed by reaction with CO2.

-

Hydrogenation to 3-hydroxy-2-methylbenzoic acid: A solution of 50 g (0.21 mol) of 3-benzyloxy-2-methylbenzoic acid and 9 g (0.225 mol) of sodium hydroxide in 700 g of water with 2 g of 5% Pd/C catalyst is placed in a steel autoclave. Hydrogen is introduced at 10 bar and 50°C with stirring. After hydrogen uptake ceases (approx. 20 min), the catalyst is filtered off. The crude solution is acidified with hydrochloric acid and cooled to 0°C to precipitate the product. The solid is filtered, washed, and dried.[1]

Quantitative Data:

| Step | Product | Starting Material | Yield | Purity | Reference |

| Benzylation | 2-Benzyloxy-6-chlorotoluene | 3-Chloro-2-methylphenol | 99.6% (GC) | - | [1] |

| Hydrogenation | 3-hydroxy-2-methylbenzoic acid | 3-Benzyloxy-2-methylbenzoic acid | 88.1% | - | [1] |

Synthesis Pathway Diagram:

Pathway 2: From 2-Methyl-3-nitrobenzoic Acid

This route involves the reduction of a nitro group to an amine, followed by diazotization and hydrolysis to the hydroxyl group.[1]

Experimental Protocol:

-

Reduction to 3-amino-2-methylbenzoic acid: 2-Methyl-3-nitrobenzoic acid is reduced to 3-amino-2-methylbenzoic acid via catalytic reduction over palladium on carbon.[1]

-

Diazotization and Hydrolysis: The resulting 3-amino-2-methylbenzoic acid is then subjected to diazotization, followed by boiling the diazonium salt to yield 3-hydroxy-2-methylbenzoic acid.[1] A detailed procedure involves adding sodium nitrite to a cooled solution of 3-amino-2-methylbenzoic acid in concentrated sulfuric acid and water. The mixture is then poured into a solution of sulfuric acid and water and heated to 80°C.

Synthesis Pathway Diagram:

Esterification to this compound

The final step in the synthesis is the esterification of 3-hydroxy-2-methylbenzoic acid with methanol, typically via a Fischer esterification reaction.

Fischer Esterification

This acid-catalyzed esterification is an equilibrium reaction. To achieve high yields, the equilibrium is shifted towards the product, often by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a round-bottom flask, add 3-hydroxy-2-methylbenzoic acid and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for a period of 1 to several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester. Further purification can be achieved by distillation or column chromatography.

Quantitative Data (Analogous Reactions):

Experimental Workflow Diagram:

References

"Methyl 3-hydroxy-2-methylbenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Methyl 3-hydroxy-2-methylbenzoate. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and the parent acid, 3-hydroxy-2-methylbenzoic acid, is included for comparative purposes where appropriate. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Structure

This compound is an organic compound and a derivative of benzoic acid. Its structure consists of a benzene ring substituted with a methyl group, a hydroxyl group, and a methyl ester group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Hydroxy-2-methylbenzoic Acid | Methyl 3-hydroxybenzoate |

| CAS Number | 55289-05-9[1] | 603-80-5 | 19438-10-9 |

| Molecular Formula | C₉H₁₀O₃[1] | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 166.17 g/mol [1] | 152.15 g/mol | 152.15 g/mol |

| Melting Point | Data not available | 147 °C[2] | 70-72 °C |

| Boiling Point | Data not available | Data not available | 280-281 °C (at 709 mmHg) |

| Solubility | Data not available | Data not available | Soluble in alcohol; water solubility of 6864 mg/L at 25 °C (estimated)[3] |

| SMILES | CC1=C(C=CC=C1O)C(=O)OC[1] | CC1=C(C=CC=C1O)C(=O)O | COC(=O)c1cccc(O)c1 |

| InChI | InChI=1S/C9H10O3/c1-6-4-2-3-5(10)7(6)8(11)12-2/h2-4,10H,1H3 | InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3 |

The chemical structure of this compound is visualized in the following diagram:

References

An In-depth Technical Guide to Methyl 3-hydroxy-2-methylbenzoate

CAS Number: 55289-05-9

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9), a substituted aromatic ester. Despite its availability from commercial suppliers, detailed experimental data and dedicated research on this specific compound are notably scarce in publicly accessible literature. This document aims to bridge this knowledge gap by consolidating available data, presenting a plausible synthetic route with a detailed experimental protocol, and discussing its potential biological activities based on the well-documented properties of structurally related hydroxybenzoic acid esters. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and materials science. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a member of the hydroxybenzoate ester family, a class of compounds that has garnered significant interest in the fields of pharmaceuticals, cosmetics, and food science due to their diverse biological activities. The structural arrangement of a hydroxyl group and a methyl ester on the benzoic acid scaffold suggests potential for this molecule to serve as a versatile building block in organic synthesis and as a candidate for biological screening. The presence of these functional groups allows for a variety of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents and functional materials. This guide will cover its physicochemical properties, a detailed synthetic protocol, and an exploration of its potential biological relevance.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following tables summarize the available information from chemical suppliers and predicted data, alongside experimental data for the closely related compounds, Methyl 3-hydroxybenzoate and the isomeric Methyl 2-hydroxy-3-methylbenzoate, for comparative purposes.

Table 1: General and Physicochemical Properties

| Property | This compound | Methyl 3-hydroxybenzoate (Isomer) | Methyl 2-hydroxy-3-methylbenzoate (Isomer) |

| CAS Number | 55289-05-9[1] | 19438-10-9 | 23287-26-5[2] |

| Molecular Formula | C₉H₁₀O₃[1] | C₈H₈O₃ | C₉H₁₀O₃[2] |

| Molecular Weight | 166.17 g/mol [1] | 152.15 g/mol | 166.17 g/mol [2] |

| Appearance | Solid (predicted) | Solid | Liquid or Low Melting Solid[3][4] |

| Melting Point | No data available | 70-72 °C | No data available |

| Boiling Point | No data available | 280-281 °C | No data available |

| Purity | ≥97% (typical from suppliers) | ≥99% (typical from suppliers) | ≥96-97% (typical from suppliers)[3][4] |

| Storage | Room temperature, sealed in dry conditions | Room temperature | No specific data |

Table 2: Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | This compound (Predicted/Inferred) | Methyl 3-hydroxybenzoate (Experimental) | Methyl 2-hydroxy-3-methylbenzoate (Experimental) |

| ¹H NMR | No experimental data found. Predicted shifts would show a methyl singlet, a methoxy singlet, and three aromatic protons with distinct splitting patterns. | ¹H NMR data is available, showing characteristic aromatic and methoxy proton signals.[5] | ¹H NMR data is available, showing distinct shifts for the methyl, methoxy, and aromatic protons.[6] |

| ¹³C NMR | No experimental data found. Predicted spectrum would show 9 distinct carbon signals. | ¹³C NMR data is available.[7] | No readily available data found. |

| IR Spectrum | Expected to show a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O stretches (~1300-1100 cm⁻¹). | IR spectra are available, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic groups.[8][9] | IR spectra are available, showing characteristic peaks.[2][10] |

| Mass Spectrum | Predicted m/z for [M+H]⁺: 167.0703.[11] | Mass spectra are available.[8] | Mass spectra are available.[2] |

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a highly plausible and efficient method is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Synthesis of the Precursor: 3-hydroxy-2-methylbenzoic acid

The synthesis of the precursor, 3-hydroxy-2-methylbenzoic acid, can be achieved through various methods. A patented method involves a multi-step process starting from 3-chloro-2-methylphenol. This process includes protection of the hydroxyl group, a Grignard reaction, carboxylation, and subsequent deprotection to yield the desired carboxylic acid.

Caption: Synthetic pathway for 3-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

The following is a detailed, generalized protocol for the Fischer esterification of 3-hydroxy-2-methylbenzoic acid to yield this compound. This protocol is based on standard laboratory procedures for this type of reaction.[12][13][14][15][16]

Materials:

-

3-hydroxy-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Caption: General workflow for the synthesis and purification.

Potential Biological Activities and Applications in Drug Development

While no specific studies on the biological activity of this compound have been found in the scientific literature, the broader class of hydroxybenzoic acid esters, particularly parabens (esters of p-hydroxybenzoic acid), are well-known for their antimicrobial properties.[17][18]

Antimicrobial Activity

Hydroxybenzoic acid esters are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their efficacy against a broad spectrum of bacteria and fungi.[17][19][20] The antimicrobial activity is generally observed to increase with the length of the alkyl chain of the ester. While less potent than their propyl or butyl counterparts, methyl esters of hydroxybenzoic acids still exhibit significant antimicrobial effects.[17] It is therefore plausible that this compound possesses similar antimicrobial properties.

Table 3: Minimum Inhibitory Concentrations (MICs) of Methylparaben (Methyl 4-hydroxybenzoate) against various microorganisms

| Microorganism | MIC (mg/mL) |

| Staphylococcus aureus | 4 |

| Escherichia coli | 2 |

| Aspergillus niger | 1 |

| Candida albicans | 1 |

| Saccharomyces cerevisiae | 1 |

| Bacillus subtilis | 2 |

| (Data from Aalto et al., 1953, as cited in[17]) |

Anti-inflammatory and Other Potential Activities

Some derivatives of hydroxybenzoic acid have been reported to exhibit anti-inflammatory, antioxidant, and antiviral activities.[21] For instance, certain hydroxybenzoic acid esters have been shown to have an effect on histamine release and may interact with signaling pathways related to inflammation.[22][23] Methyl p-hydroxybenzoate (methyl paraben) has been shown to activate TRPA1 channels, which are involved in pain sensation and neurogenic inflammation.[24] Furthermore, some studies have investigated the estrogenic activity of parabens and their metabolites.[25][26]

Given these precedents, this compound warrants investigation for a range of biological activities. A logical workflow for future research would involve a series of in vitro assays to screen for these potential effects.

Caption: Proposed workflow for the biological screening.

Conclusion

This compound represents a chemical entity with potential for further exploration in both synthetic and medicinal chemistry. This technical guide has consolidated the limited available information and provided a robust, plausible synthetic route via Fischer esterification of 3-hydroxy-2-methylbenzoic acid. While experimental data on its physicochemical properties and biological activities are currently lacking, the known properties of structurally similar compounds suggest that it may possess valuable antimicrobial and other pharmacological activities. It is our hope that this guide will serve as a catalyst for future research into this interesting molecule, paving the way for the discovery of new applications and a more complete understanding of its chemical and biological profile. Further studies are essential to fully characterize this compound and to validate its potential in drug development and other scientific fields.

References

- 1. This compound | 55289-05-9 | FM70021 [biosynth.com]

- 2. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 3. Methyl 2-hydroxy-3-methylbenzoate, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 2-Hydroxy-3-methylbenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum [chemicalbook.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR [m.chemicalbook.com]

- 8. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [chemicalbook.com]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. studylib.net [studylib.net]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. researchgate.net [researchgate.net]

- 18. Methylparaben | Methyl-p-hydroxybenzoate | Cosmetic Ingredients Guide [ci.guide]

- 19. cibtech.org [cibtech.org]

- 20. researchgate.net [researchgate.net]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-methylbenzoate is a key aromatic building block in organic synthesis, frequently employed as an intermediate in the development of complex pharmaceutical agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and characterization, and its role as a synthetic precursor.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 9.71 | s | 1H | Ar-OH | DMSO-d₆ |

| 7.20-7.17 | m | 1H | Ar-H | DMSO-d₆ |

| 7.11-7.07 | m | 1H | Ar-H | DMSO-d₆ |

| 7.01-6.97 | m | 1H | Ar-H | DMSO-d₆ |

| 3.79 | s | 3H | -OCH₃ | DMSO-d₆ |

| 2.28 | s | 3H | Ar-CH₃ | DMSO-d₆ |

| 7.41 | d | 1H | Ar-H | CDCl₃ |

| 7.13-7.09 | m | 1H | Ar-H | CDCl₃ |

| 6.94 | d | 1H | Ar-H | CDCl₃ |

| 3.89 | s | 3H | -OCH₃ | CDCl₃ |

| 2.46 | s | 3H | Ar-CH₃ | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 167.8 | C=O | CDCl₃ |

| 151.8 | Ar-C-OH | CDCl₃ |

| 135.8 | Ar-C | CDCl₃ |

| 132.8 | Ar-CH | CDCl₃ |

| 130.3 | Ar-CH | CDCl₃ |

| 128.5 | Ar-C | CDCl₃ |

| 117.8 | Ar-CH | CDCl₃ |

| 52.0 | -OCH₃ | CDCl₃ |

| 21.0 | Ar-CH₃ | CDCl₃ |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| ESI | 167 | 165 |

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 (broad) | O-H | Phenolic hydroxyl stretch |

| ~3000 | C-H | Aromatic C-H stretch |

| ~1720 | C=O | Ester carbonyl stretch |

| ~1600, ~1450 | C=C | Aromatic ring stretches |

| ~1250 | C-O | Ester C-O stretch |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid.[1]

Materials:

-

3-hydroxy-2-methylbenzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

3-hydroxy-2-methylbenzoic acid (e.g., 3.80 g, 25.0 mmol) is dissolved in methanol (e.g., 50 mL).[1]

-

A catalytic amount of concentrated sulfuric acid (a few drops) is added to the solution.[1]

-

The reaction mixture is heated to reflux and stirred for an extended period (e.g., 48 hours) until the conversion of the starting material is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC).[1]

-

After cooling to room temperature, the methanol is removed under reduced pressure.[1]

-

The residue is partitioned between a saturated aqueous solution of NaHCO₃ and ethyl acetate to neutralize the acidic catalyst and extract the product.[1]

-

The aqueous layer is extracted multiple times with ethyl acetate.[1]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.[1]

-

If necessary, the product can be further purified by flash chromatography on silica gel.

Spectroscopic Characterization Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-25 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The solution must be free of any particulate matter.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a higher sample concentration are often required. A standard pulse program with a relaxation delay of 2 seconds is typically used.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to facilitate protonation for positive ion mode.

-

Instrumental Analysis: The sample solution is introduced into the ESI source of the mass spectrometer. The analysis can be performed in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Visualization of Synthetic Utility

This compound is a valuable intermediate in multi-step syntheses. The following diagram illustrates a generalized workflow for its synthesis and subsequent use in the preparation of more complex molecules, such as kinase inhibitors.

Caption: Synthetic workflow from 3-hydroxy-2-methylbenzoic acid to a complex molecule.

The following diagram illustrates the logical relationship in the characterization process of the synthesized compound.

Caption: Logical workflow for the spectroscopic characterization of the title compound.

References

An In-depth Technical Guide to Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-2-methylbenzoate is a phenolic ester with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. Detailed experimental protocols for the preparation of its precursor, 3-hydroxy-2-methylbenzoic acid, and a general method for its subsequent esterification are presented. While specific biological activity data for this compound is limited in publicly available literature, its structural motifs suggest potential for further investigation in drug discovery programs.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 55289-05-9, is an aromatic ester. Its structure, featuring a hydroxyl group and a methyl ester on a substituted benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same scaffold allows for a variety of chemical transformations. This guide summarizes the current knowledge on this compound, focusing on its chemical synthesis and known properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55289-05-9 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1O)C(=O)OC | [1] |

| Storage Temperature | 10°C - 25°C | [1] |

History and Discovery

The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. However, the synthesis of its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid, has been described. The ester itself is noted as a metabolite formed when methyl 3-hydroxybenzoate is subjected to UV irradiation[1]. It is also utilized as a reagent in Wittig reactions and as an intermediate in the acetylation of phenols[1].

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid.

Synthesis of 3-hydroxy-2-methylbenzoic acid

A common method for the synthesis of 3-hydroxy-2-methylbenzoic acid is through the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis.

Experimental Protocol: Synthesis of 3-hydroxy-2-methylbenzoic acid [2]

-

Diazotization:

-

To a solution of 0.65 mL of concentrated sulfuric acid in 5 mL of water, cool the mixture to 0°C.

-

Add a cold (0°C) suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid.

-

To this suspension, add 0.25 g (3.6 mmol) of solid sodium nitrite.

-

Stir the reaction mixture for approximately 15 minutes.

-

-

Hydrolysis:

-

Pour the reaction mixture into 20 mL of warm water containing 4 mL of concentrated sulfuric acid.

-

Slowly heat the reaction mixture to 90°C, at which point gas evolution will be observed.

-

Once gas evolution ceases, cool the solution to room temperature.

-

-

Work-up and Purification:

-

Extract the cooled solution with ethyl acetate.

-

Combine the organic layers and wash with 0.5 N hydrochloric acid.

-

Dry the organic layer and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a 5% dichloromethane in methanol solution as the eluent.

-

The expected yield of 3-hydroxy-2-methylbenzoic acid as a white solid is approximately 69%, with a melting point of 137-138°C[2].

Esterification to this compound

The final step is the esterification of 3-hydroxy-2-methylbenzoic acid. A standard Fischer esterification method is typically employed for this transformation.

General Experimental Protocol: Fischer Esterification

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-hydroxy-2-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

-

Reaction:

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

-

A proposed workflow for the future biological evaluation of the compound.

Conclusion

This compound is a compound with potential for further exploration in synthetic and medicinal chemistry. While its history and biological profile are not extensively documented, established synthetic routes to its precursor and general esterification methods provide a clear path for its preparation. The presence of versatile functional groups on its aromatic scaffold makes it an attractive candidate for the development of novel compounds with potential therapeutic applications. Future research should focus on its synthesis, full spectroscopic characterization, and comprehensive biological evaluation to unlock its full potential.

References

Solubility and stability of "Methyl 3-hydroxy-2-methylbenzoate"

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility and stability, and general stability characteristics.

Introduction

This compound is a substituted aromatic ester of interest in various fields of chemical research, including as a building block in organic synthesis. An understanding of its solubility and stability is critical for its handling, storage, and application in experimental and developmental work.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Powder | [2] |

| CAS Number | 55289-05-9 | [2] |

Solubility Profile

Currently, there is a lack of comprehensive, publicly available quantitative solubility data for this compound in a range of solvents. However, based on its chemical structure (a phenolic ester) and available qualitative information, a general solubility profile can be inferred.

Qualitative Solubility Summary:

-

Aqueous Solubility: Expected to be low. A Safety Data Sheet (SDS) indicates "No data" for water solubility[2].

-

Organic Solvent Solubility: Generally expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. One source mentions solubility in methanol. The related compound, Methyl 2-hydroxy-3-methylbenzoate, is reported to be soluble in ethanol, fixed oils, and propylene glycol.

Illustrative Quantitative Solubility Data

The following table presents an illustrative format for quantitative solubility data. Note: The values presented here are hypothetical and are intended to serve as a template for organizing experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | < 0.1 | < 0.0006 | Shake-Flask |

| Methanol | 25 | 150 | 0.90 | Shake-Flask |

| Ethanol | 25 | 120 | 0.72 | Shake-Flask |

| Acetone | 25 | 250 | 1.50 | Shake-Flask |

| Dichloromethane | 25 | 300 | 1.80 | Shake-Flask |

| Ethyl Acetate | 25 | 200 | 1.20 | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered saturated solution from the calibration curve.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination

Stability Profile

This compound is generally stable under recommended storage conditions. However, it has incompatibilities and is susceptible to degradation under certain conditions.

General Stability Information:

-

Storage: Should be stored in a tightly closed container in a dry, refrigerated, and well-ventilated place[1][2].

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases[1].

-

Conditions to Avoid: Heat, flames, and sparks are to be avoided[2].

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide[1].

Illustrative Stability Data

The following tables provide an illustrative format for presenting stability data. Note: The values are hypothetical and serve as a template for organizing experimental results.

Thermal Stability (Solid State):

| Temperature (°C) | Time (hours) | Assay (%) | Degradants (%) | Observations |

| 40 | 72 | 99.8 | < 0.2 | No change in appearance |

| 60 | 72 | 98.5 | 1.5 | Slight discoloration |

| 80 | 72 | 95.2 | 4.8 | Noticeable discoloration |

Hydrolytic Stability (Aqueous Solution):

| pH | Temperature (°C) | Time (hours) | Assay (%) | Major Degradant |

| 2.0 (Acidic) | 50 | 24 | 99.5 | 3-Hydroxy-2-methylbenzoic acid |

| 7.0 (Neutral) | 50 | 24 | 99.8 | Not detected |

| 9.0 (Basic) | 50 | 24 | 92.1 | 3-Hydroxy-2-methylbenzoic acid |

Experimental Protocol for Stability Assessment

This protocol outlines a general approach for evaluating the thermal and hydrolytic stability of this compound.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled ovens or stability chambers

-

HPLC system with a suitable detector

-

Vials appropriate for the study conditions

Procedure for Thermal Stability (Solid State):

-

Sample Preparation: Place a known amount of solid this compound into several vials.

-

Stress Conditions: Place the vials in ovens at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: At specified time points (e.g., 24, 48, 72 hours), remove a vial from each temperature condition.

-

Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC to determine the remaining amount of the parent compound and the formation of any degradation products.

Procedure for Hydrolytic Stability (in Solution):

-

Sample Preparation: Prepare solutions of this compound of a known concentration in different pH buffers.

-

Stress Conditions: Store the solutions at a specified temperature (e.g., 50°C).

-

Time Points: At various time intervals, take an aliquot from each solution.

-

Analysis: Analyze the aliquots by HPLC to quantify the parent compound and any major degradants. The primary expected degradant from hydrolysis is 3-hydroxy-2-methylbenzoic acid.

Diagram of Stability Testing Workflow:

Caption: Workflow for Stability Testing

Conclusion

References

Unlocking the Research Potential of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxy-2-methylbenzoate, a substituted aromatic ester, represents a promising scaffold for novel therapeutic agent development. While direct and extensive research on this specific molecule is nascent, its structural motifs—a hydroxylated benzene ring and a methyl ester group—are present in a wide array of biologically active compounds. Analysis of structurally related molecules suggests significant potential for this compound in several key research domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide consolidates the current understanding of this compound, inferred from its chemical properties and the activities of its analogs, and provides detailed experimental protocols to facilitate its exploration as a lead compound in drug discovery programs.

Chemical Properties and Synthesis

This compound is an organic compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] It is a derivative of benzoic acid and is also known as methyl 3-hydroxy-o-toluate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55289-05-9 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=CC=C1O)C(=O)OC | [2] |

| Physical Form | Solid (inferred from related compounds) | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through the esterification of its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid.

2.1.1 Fischer Esterification of 3-hydroxy-2-methylbenzoic acid

This direct and classical approach involves the acid-catalyzed esterification of 3-hydroxy-2-methylbenzoic acid with methanol.

-

Materials:

-

3-hydroxy-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Protocol:

-

Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

-

Potential Research Applications and Biological Activities

While direct biological data for this compound is limited, the analysis of its structural analogs provides a strong basis for predicting its potential therapeutic applications. The presence of the benzoate and hydroxyphenyl moieties suggests a likelihood of anticancer, antimicrobial, and anti-inflammatory properties.[4]

Anticancer Activity

Derivatives of benzoate esters have demonstrated potential as anticancer agents.[4] For example, compounds sharing the hydroxyphenyl and methyl carboxylate groups have been identified as microtubule targeting agents with anti-tumor properties.[4] Furthermore, derivatives of 3-hydroxybenzoic acid have been investigated for their anticancer activities.[5]

Potential Therapeutic Targets:

-

Microtubule Dynamics: Interference with microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.[4]

-

BCL-2 Family Proteins: Inhibition of anti-apoptotic proteins like BCL-2, thereby promoting programmed cell death in cancer cells.[4]

-

Tyrosine Kinases: The structurally related methyl 3-hydroxy-4-methoxybenzoate has been used in the synthesis of the EGFR tyrosine kinase inhibitor, Gefitinib, suggesting that the core structure could be a scaffold for developing new kinase inhibitors.[6]

Logical Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound.

Antimicrobial and Antifungal Activity

Benzoate derivatives are well-known for their antimicrobial properties.[4] For instance, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity.[4] The parent compound, 3-hydroxybenzoic acid, and its derivatives have also been reported to possess antibacterial activity.[5][7]

Potential Mechanisms of Action:

-

Inhibition of Bacterial Cell Division: Targeting essential proteins like FtsZ, which is involved in bacterial cytokinesis.[8]

-

Disruption of Membrane Integrity: The lipophilic nature of the ester may facilitate its interaction with and disruption of microbial cell membranes.

-

Enzyme Inhibition: Inhibition of key microbial enzymes necessary for survival.

Anti-inflammatory Activity

Hydroxybenzoic acid derivatives are known to possess anti-inflammatory properties.[9] They can modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and inhibit the production of pro-inflammatory mediators.[9]

Potential Therapeutic Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.

-

NF-κB Signaling Pathway: Inhibition of the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.[10]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

-

Protocol:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. The structural similarities to compounds with established anticancer, antimicrobial, and anti-inflammatory activities strongly suggest that this molecule warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological activity and mechanism of action of this compound. Future research should focus on a systematic evaluation of its efficacy in the proposed therapeutic areas, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts could lead to the discovery of new and effective treatments for a range of human diseases.

References

- 1. woah.org [woah.org]

- 2. Relationship between Uptake of p-Hydroxybenzoic Acid Esters by Escherichia coli and Antibacterial Activiy [jstage.jst.go.jp]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. UpToDate 2018 [doctorabad.com]

- 8. mdpi.com [mdpi.com]

- 9. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 10. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

In-Depth Technical Guide to the Safety and Handling of Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Methyl 3-hydroxy-2-methylbenzoate (CAS No. 55289-05-9). Due to a lack of extensive toxicological and biological studies on this specific isomer, this guide also includes representative experimental protocols and potential biological interactions based on structurally related phenolic compounds and benzoates. This information is intended for use by qualified professionals and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling this chemical.

Chemical and Physical Properties

This compound is a derivative of benzoic acid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 55289-05-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Powder |

| Storage Temperature | 10°C - 25°C[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statement | Signal Word |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |

Safety and Handling Precautions

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. Recommended PPE includes:

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when the material is heated or aerosolized. Emergency eye wash stations and safety showers should be readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Sweep up the spilled material, place it in a suitable container for disposal, and ventilate the area.

Experimental Protocols for Safety and Biological Activity Assessment

Due to the limited publicly available data on the biological effects of this compound, the following are representative protocols for assessing the cytotoxicity and antibacterial activity of phenolic esters.

Representative Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Representative Antibacterial Susceptibility Testing Protocol (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Potential Biological Interactions and Signaling Pathways

While specific data for this compound is not available, hydroxybenzoates and related phenolic compounds are known to interact with various biological systems. Their mechanism of action is often attributed to their ability to disrupt cell membranes, denature proteins, and inhibit enzymes.

Some studies on other hydroxybenzoate derivatives suggest potential interactions with cellular signaling pathways. For instance, some phenolic compounds have been shown to modulate pathways involved in inflammation and cell survival, such as the NF-κB and MAPK signaling pathways. It is plausible that this compound could exhibit similar activities, but this would need to be confirmed through dedicated research.

The diagram below illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide a starting point for the safe handling and scientific investigation of this compound. Researchers are strongly encouraged to consult the latest Safety Data Sheet and conduct a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Synthesis of Methyl 3-hydroxy-2-methylbenzoate from 3-chloro-2-methylphenol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 3-hydroxy-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, 3-chloro-2-methylphenol. The described methodology follows a robust five-step synthetic pathway involving protection, Grignard reaction, carboxylation, deprotection, and final esterification.

Detailed experimental protocols for each stage are provided, alongside tabulated quantitative data for expected yields and key reaction parameters. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.

I. Synthetic Strategy Overview

The synthesis of this compound from 3-chloro-2-methylphenol is achieved through the following five-step sequence:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-chloro-2-methylphenol is protected as a benzyl ether to prevent interference in the subsequent Grignard reaction.

-

Grignard Reagent Formation: The chloro-substituent of the protected compound is converted into a Grignard reagent by reaction with magnesium metal.

-

Carboxylation: The Grignard reagent undergoes carboxylation upon reaction with carbon dioxide (dry ice) to introduce a carboxylic acid group.

-

Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis to yield 3-hydroxy-2-methylbenzoic acid.

-

Esterification: The final product, this compound, is obtained through the Fischer esterification of 3-hydroxy-2-methylbenzoic acid.

II. Quantitative Data Summary

The following tables summarize the expected yields and key reaction parameters for each step of the synthesis. These values are based on literature precedents for analogous reactions and provide a benchmark for the successful execution of the protocol.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | 3-chloro-2-methylphenol | Benzyl chloride, K₂CO₃ | Methyl ethyl ketone (MEK) | Reflux | 16 |

| 2 | 2-Benzyloxy-6-chlorotoluene | Magnesium turnings, Iodine | Tetrahydrofuran (THF) | Reflux | 2-3 |

| 3 | (3-Benzyloxy-2-methylphenyl)magnesium chloride | Carbon dioxide (dry ice) | THF/Toluene | -78 to RT | 2 |

| 4 | 3-Benzyloxy-2-methylbenzoic acid | H₂, Palladium on carbon (Pd/C) | Methanol | Room Temperature | 4 |

| 5 | 3-hydroxy-2-methylbenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 |

Table 2: Product Yields and Purification

| Step | Product | Expected Yield (%) | Purification Method |

| 1 | 2-Benzyloxy-6-chlorotoluene | 85-95 | Filtration and solvent evaporation |

| 2 | (3-Benzyloxy-2-methylphenyl)magnesium chloride | (Used in situ) | N/A |

| 3 | 3-Benzyloxy-2-methylbenzoic acid | 70-80 | Acid-base extraction |

| 4 | 3-hydroxy-2-methylbenzoic acid | 90-98 | Filtration |

| 5 | This compound | 80-90 | Extraction and distillation/crystallization |

III. Detailed Experimental Protocols

Step 1: Synthesis of 2-Benzyloxy-6-chlorotoluene

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylphenol (1.0 mol, 142.58 g), benzyl chloride (1.1 mol, 139.2 g), and potassium carbonate (2.0 mol, 276.4 g) in methyl ethyl ketone (MEK, 680 g).

-

Heat the mixture to reflux with vigorous stirring.

-

After 8 hours, add an additional portion of potassium carbonate (0.18 mol, 25 g) and continue to reflux for another 8 hours.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with MEK.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-benzyloxy-6-chlorotoluene. The product is often used in the next step without further purification.

Step 2: Formation of (3-Benzyloxy-2-methylphenyl)magnesium chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-benzyloxy-6-chlorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

-

If the reaction does not start, gently warm the flask. Once initiated, maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The solution will typically turn cloudy and greyish.

Step 3: Carboxylation to 3-Benzyloxy-2-methylbenzoic acid

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

In a separate large flask, place a generous excess of crushed dry ice (solid CO₂).

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Use additional anhydrous THF to rinse the Grignard flask and add it to the dry ice mixture.

-

Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzyloxy-2-methylbenzoic acid.

-

Purify the product by dissolving it in an aqueous sodium bicarbonate solution, washing with ether to remove neutral impurities, and then re-acidifying the aqueous layer with HCl to precipitate the pure carboxylic acid. Filter, wash with cold water, and dry.

Step 4: Synthesis of 3-hydroxy-2-methylbenzoic acid

-

In a hydrogenation flask, dissolve 3-benzyloxy-2-methylbenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 3-hydroxy-2-methylbenzoic acid as a solid. The product is often of sufficient purity for the next step.

Step 5: Synthesis of this compound

-

In a round-bottom flask, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of methanol (at least 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

IV. Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis.

Caption: Chemical reaction pathway for the synthesis.

Caption: Overall experimental workflow.

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxy-2-methylbenzoate via a Grignard Reaction Pathway

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Methyl 3-hydroxy-2-methylbenzoate. The described methodology involves a multi-step synthesis commencing with the formation of a Grignard reagent, followed by carboxylation to produce 3-hydroxy-2-methylbenzoic acid, and culminating in the esterification to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis can be approached through several routes. The following protocols detail a robust method that incorporates a Grignard reaction for the formation of the key carboxylic acid intermediate, 3-hydroxy-2-methylbenzoic acid. This intermediate is subsequently esterified to produce the target compound.

Overall Synthetic Scheme

The synthesis is a three-step process starting from 2-benzyloxy-6-chlorotoluene:

-

Grignard Reagent Formation: Reaction of 2-benzyloxy-6-chlorotoluene with magnesium metal in an anhydrous solvent to form the corresponding Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.

-

Carboxylation: The Grignard reagent is reacted with carbon dioxide (CO2) to yield 3-benzyloxy-2-methylbenzoic acid after acidic workup.

-

Deprotection and Esterification: The benzyl protecting group is removed via hydrogenation to give 3-hydroxy-2-methylbenzoic acid, which is then esterified with methanol to afford this compound.

A general overview of the reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols through a double addition mechanism[1][2][3]. However, in this synthetic pathway, the Grignard reaction is strategically employed to form the carboxylic acid precursor.

Experimental Protocols

Part 1: Synthesis of 3-benzyloxy-2-methylbenzoic acid via Grignard Reaction

This protocol is adapted from a patented process for the preparation of 3-hydroxy-2-methylbenzoic acid[4][5].

Materials:

-

2-benzyloxy-6-chlorotoluene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO2)

-

Hydrochloric Acid (HCl)

-

Xylene

-

Anhydrous Sodium Sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add a solution of 2-benzyloxy-6-chlorotoluene (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed, resulting in a brown-black solution of (3-benzyloxy-2-methylphenyl)magnesium chloride.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Carefully add crushed dry ice (an excess, approximately 2-3 equivalents) to the reaction mixture in portions, ensuring the temperature does not rise significantly.

-

Allow the mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding aqueous hydrochloric acid to acidify the mixture.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 3-benzyloxy-2-methylbenzoic acid.

-

Purify the crude product by crystallization from a suitable solvent system, such as xylene[4].

-

Part 2: Synthesis of 3-hydroxy-2-methylbenzoic acid

Materials:

-

3-benzyloxy-2-methylbenzoic acid

-

Sodium hydroxide (NaOH)

-

5% Palladium on Carbon (Pd/C) catalyst (50% water-moist)

-

Hydrogen gas (H2)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

Procedure:

-

Hydrogenolysis:

-

In a suitable hydrogenation vessel, dissolve 3-benzyloxy-2-methylbenzoic acid (1.0 equivalent) and sodium hydroxide (1.05 equivalents) in water.

-

Add the 5% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 10 bar) and stir the mixture at a controlled temperature (e.g., 50 °C)[4].

-

Monitor the reaction until hydrogen uptake ceases.

-

-

Workup and Isolation:

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2.

-

Extract the precipitated product with ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-2-methylbenzoic acid[6].

-

Part 3: Synthesis of this compound

This is a standard Fischer esterification protocol.

Materials:

-

3-hydroxy-2-methylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H2SO4)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl acetate

Procedure:

-

Esterification:

-

Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 equivalent) in an excess of methanol.

-